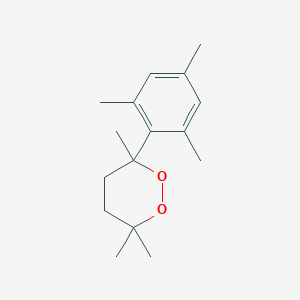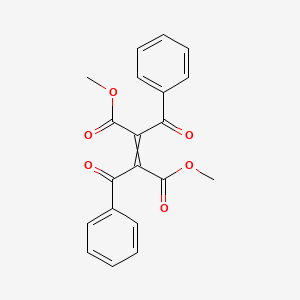
Dimethyl 2,3-dibenzoylbut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3-dibenzoylbut-2-enedioate is an organic compound with the molecular formula C20H18O6 It is a derivative of butenedioate, featuring two benzoyl groups and two methoxy groups attached to the butenedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-dibenzoylbut-2-enedioate typically involves the esterification of 2,3-dibenzoylbut-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-dibenzoylbut-2-enedioic acid+2CH3OHH+dimethyl 2,3-dibenzoylbut-2-enedioate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process while minimizing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dibenzoylbut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products
Oxidation: 2,3-dibenzoylbut-2-enedioic acid
Reduction: Dimethyl 2,3-dihydroxybut-2-enedioate
Substitution: this compound derivatives with substituted groups
Scientific Research Applications
Dimethyl 2,3-dibenzoylbut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 2,3-dibenzoylbut-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl fumarate
- Dimethyl maleate
- Dimethyl itaconate
Uniqueness
Dimethyl 2,3-dibenzoylbut-2-enedioate is unique due to the presence of two benzoyl groups, which confer distinct chemical properties and reactivity compared to other dimethyl esters. This structural feature makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
84269-47-6 |
|---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
dimethyl 2,3-dibenzoylbut-2-enedioate |
InChI |
InChI=1S/C20H16O6/c1-25-19(23)15(17(21)13-9-5-3-6-10-13)16(20(24)26-2)18(22)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
HJZHKSZNSJRVDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C(=O)C1=CC=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


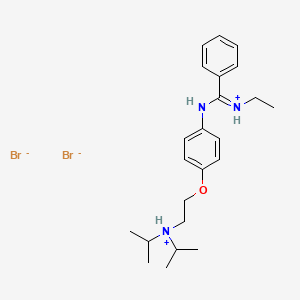
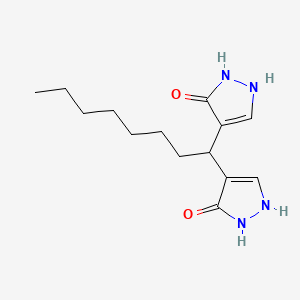

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
carbamoyl}-L-proline](/img/structure/B14408095.png)
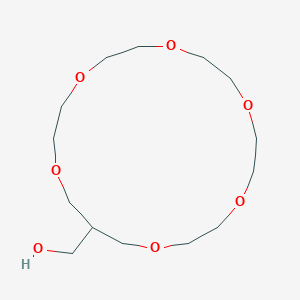
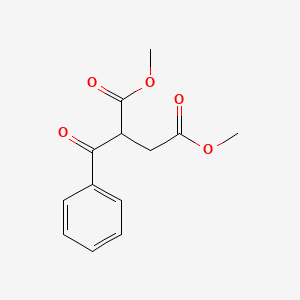
![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)
![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)

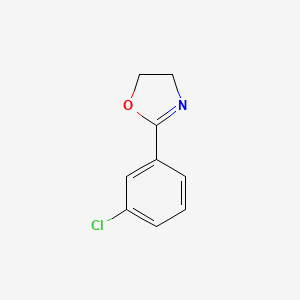
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
